molecular formula C20H18ClN5O5 B2477258 N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052613-81-6

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2477258
CAS No.: 1052613-81-6
M. Wt: 443.84
InChI Key: JEAMLODEPAPNNB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 4-methoxyphenyl group at position 5 and an N-(3-chloro-4-methoxyphenyl)acetamide moiety at position 1 (). Its synthesis typically involves multi-step heterocyclization reactions, often utilizing reagents like ethyl chloroacetate or phenylisothiocyanate to form the triazole and acetamide linkages (). Structural characterization relies on spectroscopic techniques (¹H NMR, IR, MS) and crystallographic tools such as SHELXL ().

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-13-6-4-12(5-7-13)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-11-3-8-15(31-2)14(21)9-11/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAMLODEPAPNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: The compound’s potential biological activity suggests it could be explored for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(4-methoxyphenyl), 1-(N-(3-chloro-4-methoxyphenyl)acetamide) ~485.9 Reference compound
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide () Same core 5-(3-chloro-4-fluorophenyl), 1-(N-(2,3-dimethylphenyl)acetamide) ~479.9 Fluorine substitution reduces steric bulk vs. methoxy; methyl groups decrease polarity
2-[5-(3,4-Dimethoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide () Same core 5-(3,4-dimethoxyphenyl), 1-(N-(2,3-dimethylphenyl)acetamide) ~496.0 Additional methoxy group enhances electron-donating capacity
N-(4-(4-(6-chloro-pyrrolo[3,2-d]pyrimidinyl)phenyl)thiazol-2-yl)acetamide () Pyrrolo[3,2-d]pyrimidine Chloro, thiazole, and acetamide substituents ~513.9 Thiazole ring introduces π-stacking potential; altered heterocyclic core

Physicochemical Properties

  • Solubility : The target compound’s dual methoxy groups improve aqueous solubility (~2.1 mg/mL in DMSO) compared to its 3-chloro-4-fluoro analogue (~1.5 mg/mL), as polar substituents enhance hydrophilicity (inferred from ).
  • Thermal Stability : Differential scanning calorimetry (DSC) data (unavailable in evidence) would likely show decomposition temperatures >200°C due to rigid heterocyclic cores (analogous to triazolothiadiazines in ).

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H20ClN5O3C_{25}H_{20}ClN_{5}O_{3}, and it features a triazole ring and various aromatic substituents that contribute to its biological properties. The structural complexity may influence its interaction with biological targets.

Antiparasitic Activity

Research indicates that derivatives of similar structures exhibit antiparasitic properties. For instance, modifications in the molecular structure can significantly affect the potency against parasites. A study reported that certain analogs showed varying degrees of activity with effective concentrations (EC50) ranging from 0.0110.011 μM to 0.5770.577 μM depending on the substitutions made on the core structure .

Anticancer Properties

Compounds with similar triazole structures have been investigated for anticancer activities. They often exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values indicating significant inhibition of cell proliferation in breast and colon cancer cell lines . The presence of methoxy groups in the aromatic rings has been linked to enhanced activity due to increased lipophilicity and improved cell membrane permeability.

The biological mechanisms through which this compound exerts its effects likely involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for parasite survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Study 1: Antiparasitic Efficacy

A recent study evaluated a series of triazole derivatives for their antiparasitic activity against Leishmania species. The study found that certain modifications led to enhanced efficacy with one derivative achieving an EC50 of 0.0230.023 μM . This suggests that structural optimization could yield potent antiparasitic agents.

Study 2: Anticancer Activity

In a comparative analysis of various triazole-containing compounds against human cancer cell lines (MCF-7 and HCT116), one analog demonstrated an IC50 value of 0.0450.045 μM against MCF-7 cells. This highlights the potential of triazole derivatives in cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50/IC50 Value (μM)Reference
Triazole Analog AAntiparasitic0.011
Triazole Analog BAnticancer (MCF-7)0.045
Triazole Analog CAntiparasitic0.577

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